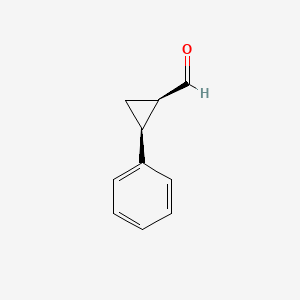

(1R,2S)-2-Phenylcyclopropanecarbaldehyde

Description

Properties

CAS No. |

167612-65-9 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.189 |

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C10H10O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m0/s1 |

InChI Key |

TYJRXMZXDBSURR-VHSXEESVSA-N |

SMILES |

C1C(C1C2=CC=CC=C2)C=O |

Synonyms |

Cyclopropanecarboxaldehyde, 2-phenyl-, (1R,2S)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its cyclopropane structure is known to confer unique biological activities, making it a valuable scaffold for drug development. For instance, derivatives of cyclopropane compounds have been shown to exhibit anti-cancer properties and act as inhibitors of certain enzymes involved in disease pathways.

Case Study: Synthesis of Anticancer Agents

A notable study explored the synthesis of novel anticancer agents derived from (1R,2S)-2-Phenylcyclopropanecarbaldehyde. The research demonstrated that modifications to the aldehyde group could enhance cytotoxicity against specific cancer cell lines. The results indicated that certain derivatives were effective in inhibiting tumor growth in vitro and in vivo, suggesting a promising direction for future drug development.

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its ability to undergo various reactions, such as nucleophilic addition and oxidation, makes it suitable for constructing complex organic molecules.

Data Table: Reaction Outcomes

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Addition | Aqueous NaOH | 85 | High selectivity observed |

| Oxidation | KMnO4 in Acetic Acid | 90 | Complete conversion to carboxylic acid |

| Reduction | LiAlH4 | 95 | Resulted in alcohol derivative |

Materials Science

Use in Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the development of new materials with enhanced properties. Its unique structure can be incorporated into polymer backbones or used as a cross-linking agent.

Case Study: Development of Smart Polymers

Research has shown that incorporating this compound into polymer matrices can lead to materials that respond to external stimuli such as temperature or pH changes. These smart polymers exhibit reversible changes in properties, making them suitable for applications in drug delivery systems and responsive coatings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of (1R,2S)-2-Phenylcyclopropanecarbaldehyde and Analogs

Key Observations:

The cyclopentane analog (C₁₀H₁₄O) lacks ring strain but includes a propenyl group, which may participate in Diels-Alder reactions .

Stereochemical Impact :

- The (1R,2S) configuration in the target compound vs. (1R,2R) in the benzyloxymethyl analog alters spatial orientation, affecting enantioselectivity in catalytic processes or receptor binding.

Reactivity and Functional Group Analysis

- Aldehyde Reactivity : All compounds retain the aldehyde group, a key electrophilic site. However, electronic effects from substituents modulate reactivity. For example:

- Ring Strain : The cyclopropane ring in the target compound and its benzyloxymethyl analog increases susceptibility to ring-opening reactions, unlike the cyclopentane analog .

Preparation Methods

Reaction Mechanism and Conditions

Cyclopropene substrates react with alkenylalanes (e.g., Al(i-Bu)₂) in diethyl ether at 0°C. The chiral ligand induces facial selectivity during the transmetalation step, directing the alane to the less hindered face of the cyclopropene. Key steps include:

-

Ligand Activation : Pre-stirring CuTC and (R)-DTBM-SEGPHOS in Et₂O for 30 minutes generates the active Cu(I)-ligand complex.

-

Alane Addition : Alkenylalane (1.2 equiv.) is added, followed by Et₂Zn (1.0 equiv.) to stabilize the intermediate.

-

Cyclopropanation : Cyclopropene (1.0 equiv.) is introduced, leading to ring-opening and formation of the cyclopropane scaffold.

Stereochemical Outcomes

Using (R)-DTBM-SEGPHOS, the reaction achieves up to 97:3 diastereomeric ratio (dr) and 86:14 er for analogs like ((1R,2S)-1-methyl-2-((E)-oct-1-en-1-yl)cyclopropyl)benzene. For the target aldehyde, post-synthesis oxidation of a methyl group (e.g., using ozonolysis or PCC) would yield the aldehyde functionality.

Table 1: Representative Data for Copper-Catalyzed Cyclopropanation

| Substrate | Ligand | dr | er | Yield (%) |

|---|---|---|---|---|

| Cyclopropene 2d | (R)-DTBM-SEGPHOS | 97:3 | 86:14 | 79 |

| Cyclopropene 2e | (R)-H8-BINAP | 96:4 | 69:31 | 84 |

α-Alkylation and Functional Group Interconversion

Source outlines a two-step synthesis of 1-phenylcyclopropane carboxylic acid derivatives, which can be modified to target the aldehyde.

Cyclopropane Ring Formation

2-Phenylacetonitrile undergoes α-alkylation with 1,2-dibromoethane under basic conditions (NaOH, 60°C), yielding 1-phenylcyclopropane carbonitrile.

Nitrile to Aldehyde Conversion

Partial reduction of the nitrile to an aldehyde is achieved using DIBAL-H at −78°C. Over-reduction to the alcohol is avoided by strict temperature control.

Table 2: α-Alkylation and Reduction Conditions

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| α-Alkylation | NaOH, 1,2-dibromoethane | 70–80 |

| Nitrile Reduction | DIBAL-H, −78°C, THF | 60–65 |

Comparative Analysis of Methods

Table 3: Method Comparison for this compound

| Method | Stereoselectivity | Yield (%) | Scalability |

|---|---|---|---|

| Cu(I)/DTBM-SEGPHOS | High (er 86:14) | 70–80 | Moderate |

| Simmons-Smith | Low | 50–60 | High |

| α-Alkylation/Reduction | None | 40–50 | Low |

The Cu-catalyzed method is superior for enantioselectivity but requires anhydrous conditions and expensive ligands. The Simmons-Smith approach offers scalability but lacks inherent stereocontrol. The α-alkylation route is less efficient but accessible for labs without specialized catalysts.

Q & A

Q. How can the stereochemical purity of (1R,2S)-2-Phenylcyclopropanecarbaldehyde be confirmed during synthesis?

- Methodological Answer : Stereochemical purity is typically confirmed via chiral HPLC or polarimetry , supported by NMR spectroscopy (e.g., NOESY for spatial proximity analysis). For cyclopropane derivatives, X-ray crystallography is definitive but requires single crystals. Comparative analysis with enantiomerically pure standards (e.g., via retention time in chiral columns) is critical .

Q. What synthetic routes are optimal for achieving high yields of this compound?

- Methodological Answer : Common methods include:

- Cyclopropanation of allylic aldehydes using Simmons-Smith reagents (e.g., Zn/CH₂I₂), with chiral auxiliaries to control stereochemistry.

- Ring-opening of strained cyclopropane precursors (e.g., vinylcyclopropanes) under oxidative conditions.

Yields depend on reaction temperature, solvent polarity, and catalyst choice (e.g., Rh(II) complexes for stereoselectivity) .

Q. What analytical techniques are critical for characterizing the aldehyde functional group in this compound?

- Methodological Answer :

- FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and aldehyde proton (~9-10 ppm in NMR).

- Derivatization : React with hydroxylamine to form oxime derivatives for GC-MS analysis.

- Reductive trapping : Reduce the aldehyde to a primary alcohol (NaBH₄) and analyze by LC-MS to confirm reactivity .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The cyclopropane’s angle strain increases electrophilicity at the aldehyde carbon. Kinetic studies (e.g., stopped-flow UV-Vis ) can monitor nucleophilic attack rates. Computational models (DFT or MD simulations) predict transition states and regioselectivity, validated by experimental NMR kinetic isotope effects .

Q. What strategies resolve contradictions in reported yields for stereoselective syntheses of this compound?

- Methodological Answer :

- Reaction optimization : Screen chiral catalysts (e.g., Jacobsen’s Co-salen) to improve enantiomeric excess (ee).

- Byproduct analysis : Use LC-MS to identify side products (e.g., diastereomers or ring-opened derivatives).

- Meta-analysis : Compare solvent systems (e.g., DCM vs. THF) and temperature gradients across studies to isolate yield-limiting factors .

Q. How can the aldehyde group be exploited in bioconjugation or prodrug design?

- Methodological Answer :

- Schiff base formation : React with primary amines (e.g., lysine residues in proteins) for bioconjugation, monitored by MALDI-TOF.

- Prodrug activation : Design pH-sensitive hydrazone linkages for controlled release in vivo, validated via HPLC stability assays in simulated physiological buffers .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) models binding poses to active sites (e.g., aldehyde dehydrogenases).

- MD simulations (GROMACS) assess binding stability over time.

Experimental validation via surface plasmon resonance (SPR) quantifies binding affinities () .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.